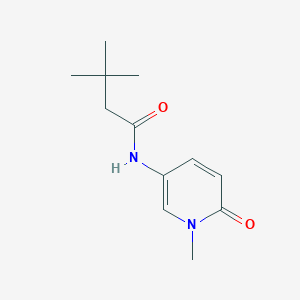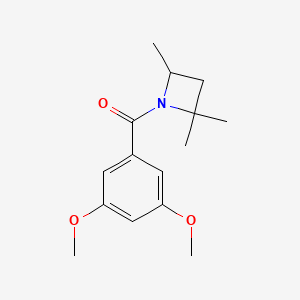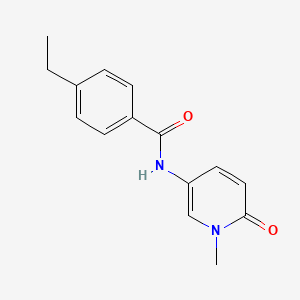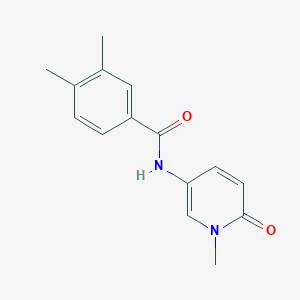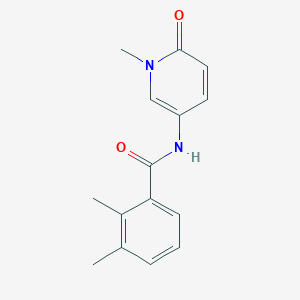
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential as an anticancer agent. DMXAA was first developed in the 1990s by a team of researchers at Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.
作用机制
DMXAA's mechanism of action involves the activation of the stimulator of interferon genes (STING) pathway. STING is a cytosolic DNA sensor that plays a crucial role in the immune response to viral and bacterial infections. DMXAA activates the STING pathway by inducing the production of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), which in turn activates the downstream signaling pathway. This leads to the production of TNF-α and other cytokines, which induce tumor regression.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. In preclinical models, DMXAA has been shown to selectively target and kill cancer cells by inducing TNF-α production in tumor-associated macrophages. DMXAA has also been shown to induce the production of other cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which play a crucial role in the immune response to cancer.
实验室实验的优点和局限性
DMXAA has several advantages for lab experiments. It has been extensively studied in preclinical models and has been shown to have promising anticancer activity. DMXAA is also relatively easy to synthesize and has a low molecular weight, which makes it easy to administer in vitro and in vivo. However, DMXAA has several limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in some experimental settings. DMXAA has also been shown to have low bioavailability, which can limit its effectiveness in some experimental models.
未来方向
Several future directions for DMXAA research have been proposed. One potential direction is to investigate the use of DMXAA in combination with other anticancer agents. Several studies have shown that DMXAA can enhance the activity of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate the use of DMXAA in combination with immune checkpoint inhibitors. Immune checkpoint inhibitors have shown promising results in the treatment of several types of cancer, and combining them with DMXAA could enhance their activity. Finally, future research could investigate the use of DMXAA in other disease settings, such as viral and bacterial infections. DMXAA's ability to activate the STING pathway could make it a promising candidate for the treatment of these diseases.
合成方法
DMXAA can be synthesized through several methods, including the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of thionyl chloride and dimethylformamide. Another method involves the reaction of 2,3-dimethylbenzoic acid with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, followed by the addition of phosphorus oxychloride, dimethylformamide, and triethylamine.
科学研究应用
DMXAA has been extensively studied for its potential as an anticancer agent. Several studies have demonstrated that DMXAA can selectively target and kill cancer cells by inducing tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages. TNF-α is a cytokine that plays a crucial role in the immune response to cancer, and its production has been shown to induce tumor regression in preclinical models.
属性
IUPAC Name |
2,3-dimethyl-N-(1-methyl-6-oxopyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-4-6-13(11(10)2)15(19)16-12-7-8-14(18)17(3)9-12/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUHWMXTXJNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(2-tert-butyl-1,3-thiazol-5-yl)methanone](/img/structure/B7527957.png)
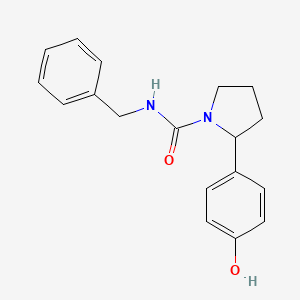
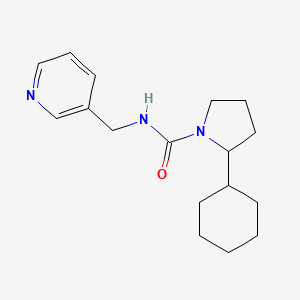

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)
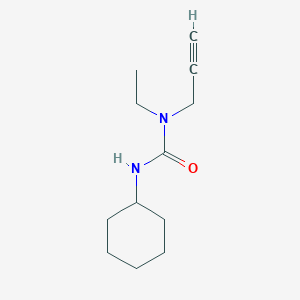
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
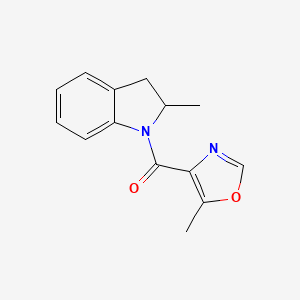
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
